(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid
Overview
Description
“®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing a Boc group can be achieved using various methods. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method has demonstrated beneficial effects, including low viscosity, high thermal stability, and the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Molecular Structure Analysis
The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 . It is a part of the “®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid” compound and plays a significant role in its chemical properties .
Chemical Reactions Analysis
The Boc group is involved in various chemical reactions. For example, the amine can attack a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .
Physical and Chemical Properties Analysis
The Boc group is a part of the “®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid” compound and contributes to its physical and chemical properties. For instance, it has been reported that the Boc group has a role as a protecting group and is a substituent group from tert-butoxycarbonyl anhydride .
Scientific Research Applications
Synthesis Methodologies
A significant application of tert-butoxycarbonyl compounds, like "(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid," is in the synthesis of esters and anhydrides from carboxylic acids. Bartoli et al. (2007) described a method where carboxylic acids react with dialkyl dicarbonates in the presence of a weak Lewis acid, leading to esters in excellent yields. This process highlights the utility of tert-butoxycarbonyl compounds in facilitating clean synthesis routes for esters and anhydrides, significantly contributing to the field of synthetic organic chemistry (Bartoli et al., 2007).
Catalysis
In catalysis, tert-butoxycarbonyl compounds are used to generate active radicals for oxidation reactions. Ratnikov et al. (2011) demonstrated the efficiency of dirhodium caprolactamate in generating tert-butylperoxy radicals from tert-butyl hydroperoxide, which are effective oxidants for phenols and anilines. This research underscores the importance of tert-butoxycarbonyl compounds in developing new catalytic processes for selective oxidation reactions, which are crucial in pharmaceutical and materials science (Ratnikov et al., 2011).
Material Science
In the realm of material science, tert-butoxycarbonyl compounds are involved in the synthesis of novel polyamides with potential applications in advanced materials. Hsiao et al. (2000) synthesized polyamides from a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, showcasing the role of tert-butoxycarbonyl compounds in creating polymers with desirable thermal stability and solubility properties. This research contributes to the development of new materials with potential applications in various industries, including electronics, coatings, and biocompatible materials (Hsiao et al., 2000).
Mechanism of Action
A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle . This mechanism of action of a nucleophilic substitution reaction through intramolecular hydrogen bonding could be widely applied in the organic syntheses of particular enantiomers .
Future Directions
The use of the Boc group in organic synthesis has large applications and continues to be a subject of research . For instance, a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLHYVBNNPLET-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428017 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217805-48-5 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.